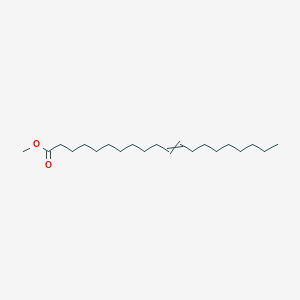

Éster metílico del ácido cis-11-eicosenoico

Descripción general

Descripción

It is a long-chain unsaturated fatty acid with the molecular formula C21H40O2 and a molecular weight of 324.54 g/mol . This compound is commonly used in various analytical and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Methyl cis-11-eicosenoate has a wide range of applications in scientific research:

Chemistry: It is used as a standard for identifying fatty acid peaks in gas chromatography and mass spectrometry.

Biology: The compound is studied for its role in biological membranes and lipid metabolism.

Industry: Methyl cis-11-eicosenoate is used in the synthesis of lubricants, emulsifiers, and surfactants.

Mecanismo De Acción

Target of Action

Methyl cis-11-eicosenoate is a fatty acid methyl ester . The primary targets of fatty acid methyl esters are typically enzymes involved in lipid metabolism and signaling pathways.

Mode of Action

As a fatty acid methyl ester, Methyl cis-11-eicosenoate likely interacts with its targets by integrating into lipid bilayers or binding to proteins, thereby modulating their function. The presence of a double bond in the molecule could potentially influence the fluidity and dynamics of cell membranes, affecting the activity of membrane-bound enzymes and receptors .

Result of Action

As a fatty acid methyl ester, it may influence cell membrane dynamics and lipid-mediated signaling pathways, potentially affecting cellular function and communication

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl cis-11-eicosenoate can be synthesized through the esterification of cis-11-eicosenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of methyl cis-11-eicosenoate often involves the transesterification of triglycerides containing cis-11-eicosenoic acid. This process uses methanol and a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Types of Reactions:

Oxidation: Methyl cis-11-eicosenoate can undergo oxidation reactions, particularly at the double bond.

Substitution: The ester group in methyl cis-11-eicosenoate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated esters.

Substitution: Amides.

Comparación Con Compuestos Similares

Methyl oleate: Another unsaturated fatty acid methyl ester with a double bond at the 9th position.

Methyl linoleate: Contains two double bonds at the 9th and 12th positions.

Methyl arachidate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness: Methyl cis-11-eicosenoate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and physical properties. This unique structure allows it to be used as a standard in analytical techniques and provides specific interactions in biological systems that are not observed with other similar compounds .

Propiedades

Número CAS |

2390-09-2 |

|---|---|

Fórmula molecular |

C21H40O2 |

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

methyl icos-11-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3 |

Clave InChI |

RBKMRGOHCLRTLZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCC(=O)OC |

Apariencia |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

| 2390-09-2 | |

Sinónimos |

(11Z)-11-Eicosenoic Acid Methyl Ester; (Z)-11-Eicosenoic Acid Methyl Ester; Methyl (Z)-11-Eicosenoate; Methyl 11(Z)-Eicosenoate; Methyl 11-cis-Eicosenoate; cis-11-Eicosenoic Acid Methyl Ester |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Methyl cis-11-eicosenoate on immune cells?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Methyl cis-11-eicosenoate, along with its related compounds (Z)-11-eicosenol and cis-11-eicosenoic acid, act as immune system stimulators. [] These compounds, derived from honey bee venom, have been shown to enhance the production of inflammatory biomarkers in macrophages. [] Specifically, they promote a significant increase in IL-1β levels while decreasing IL-10 levels, suggesting a potential shift towards a pro-inflammatory response. [] Metabolic profiling using LC-MS further revealed that these compounds, particularly Methyl cis-11-eicosenoate and cis-11-eicosenoic acid, significantly impact various metabolic pathways associated with inflammation. [] This includes enhancing LPS-stimulated production of metabolites within glycolysis, the TCA cycle, the pentose phosphate pathway, and fatty acid metabolism. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)

![6,11-Dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B157215.png)